molecular formula C16H16O8S2 B3830727 3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid

3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid

Cat. No.: B3830727
M. Wt: 400.4 g/mol
InChI Key: HODXQACHMRPVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid is a complex organic compound characterized by the presence of sulfonyl and carboxyethylsulfonyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of naphthalene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids such as sulfuric acid and catalysts to facilitate the sulfonation process. The carboxylation step may involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfonamides.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl and carboxyethylsulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: Shares the naphthalene ring and sulfonic acid group but lacks the carboxyethylsulfonyl group.

    Naphthalene-2-sulfonic acid: Similar to naphthalene-1-sulfonic acid but with the sulfonic acid group at a different position.

    Naphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups on the naphthalene ring.

Uniqueness

3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid is unique due to the presence of both sulfonyl and carboxyethylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

3-[5-(2-carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8S2/c17-15(18)7-9-25(21,22)13-5-1-3-11-12(13)4-2-6-14(11)26(23,24)10-8-16(19)20/h1-6H,7-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODXQACHMRPVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)CCC(=O)O)C(=C1)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid
Reactant of Route 2
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid
Reactant of Route 3
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid
Reactant of Route 4
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid
Reactant of Route 5
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid
Reactant of Route 6
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid

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